(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate
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Overview
Description
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C12H6Cl2N2O4 and a molecular weight of 313.09 g/mol. This compound is characterized by the presence of a nitrophenyl group and a dichloropyridine carboxylate moiety, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-nitrophenylchloroformate with 3,6-dichloropyridine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the chloroformate group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nit
Properties
IUPAC Name |
(4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-9-5-6-10(14)15-11(9)12(17)20-8-3-1-7(2-4-8)16(18)19/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOULUFWLZSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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